Cas no 2137144-81-9 ((1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol)
(1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol
- EN300-1147477
- 2137144-81-9
-
- Inchi: 1S/C10H13N3O3/c1-15-8-4-3-5-9(16-2)10(8)7(14)6-12-13-11/h3-5,7,14H,6H2,1-2H3/t7-/m0/s1
- InChI Key: HWGSJJWNUQNTAC-ZETCQYMHSA-N
- SMILES: O[C@@H](CN=[N+]=[N-])C1C(=CC=CC=1OC)OC
Computed Properties
- Exact Mass: 223.09569129g/mol
- Monoisotopic Mass: 223.09569129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 53Ų
(1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1147477-1.0g |
(1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol |
2137144-81-9 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1147477-0.05g |
(1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol |
2137144-81-9 | 95% | 0.05g |
$827.0 | 2023-10-25 | |
| Enamine | EN300-1147477-0.1g |
(1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol |
2137144-81-9 | 95% | 0.1g |
$867.0 | 2023-10-25 | |
| Enamine | EN300-1147477-0.25g |
(1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol |
2137144-81-9 | 95% | 0.25g |
$906.0 | 2023-10-25 | |
| Enamine | EN300-1147477-0.5g |
(1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol |
2137144-81-9 | 95% | 0.5g |
$946.0 | 2023-10-25 | |
| Enamine | EN300-1147477-1g |
(1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol |
2137144-81-9 | 95% | 1g |
$986.0 | 2023-10-25 | |
| Enamine | EN300-1147477-2.5g |
(1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol |
2137144-81-9 | 95% | 2.5g |
$1931.0 | 2023-10-25 | |
| Enamine | EN300-1147477-5g |
(1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol |
2137144-81-9 | 95% | 5g |
$2858.0 | 2023-10-25 | |
| Enamine | EN300-1147477-10g |
(1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol |
2137144-81-9 | 95% | 10g |
$4236.0 | 2023-10-25 |
(1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on (1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol
Comprehensive Overview of (1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol (CAS No. 2137144-81-9)
The compound (1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol (CAS No. 2137144-81-9) is a chiral azido alcohol derivative with significant potential in pharmaceutical and synthetic chemistry. Its unique structure, featuring a 2,6-dimethoxyphenyl group and an azido functionality, makes it a valuable intermediate for the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its applications in asymmetric synthesis and drug discovery.
One of the most searched questions in the field of organic chemistry is: "What are the applications of chiral azido alcohols in drug development?" This compound addresses this query by serving as a key building block for stereoselective reactions. Its (1R) configuration is particularly valuable for creating enantiomerically pure compounds, which are critical in the design of targeted therapies and catalysts. The presence of the azido group also allows for further functionalization via click chemistry, a technique widely used in bioconjugation and material science.
Another trending topic in chemical research is the demand for sustainable synthetic methods. (1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol can be synthesized using green chemistry principles, such as catalytic asymmetric hydrogenation or enzymatic resolution. These methods align with the global push toward eco-friendly manufacturing and reduced waste, making the compound a subject of interest for pharmaceutical companies and academic labs alike.
The 2,6-dimethoxyphenyl moiety in this compound is another focal point for researchers. This aromatic group is known for its electron-donating properties, which can influence the reactivity and stability of the molecule. Questions like "How does the 2,6-dimethoxyphenyl group affect reaction outcomes?" are frequently explored in forums and publications. The answer lies in its ability to modulate steric hindrance and electronic effects, enabling precise control over regioselectivity and yield optimization.
In the context of AI-driven drug discovery, compounds like (1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol are gaining attention. Machine learning models often rely on high-quality chiral building blocks to predict novel drug candidates. The compound's well-defined stereochemistry and functional versatility make it a prime candidate for inclusion in virtual screening libraries. This aligns with the growing trend of computational chemistry and automated synthesis.
From a patent landscape perspective, derivatives of (1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol have been cited in applications related to antiviral agents and central nervous system (CNS) therapeutics. Its structural features are conducive to blood-brain barrier penetration, a hot topic in neurological drug development. Searches for "chiral intermediates for CNS drugs" often lead to discussions about this compound's potential.
In summary, (1R)-2-azido-1-(2,6-dimethoxyphenyl)ethan-1-ol (CAS No. 2137144-81-9) is a multifaceted compound with broad applicability in modern chemistry and pharmaceutical research. Its relevance to asymmetric synthesis, green chemistry, and AI-aided drug design ensures its continued prominence in scientific literature and industrial applications.
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